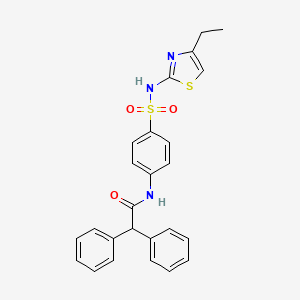

2-(4-((2-乙基哌啶-1-基)磺酰基)苯甲酰胺)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiophene carboxamide derivatives, which are of interest due to their potential as inhibitors and their antimicrobial properties. For instance, a thiophene sulfonamide compound was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5), which is significant in the context of neurodegenerative diseases . Another study synthesized a series of thiophene carboxamide derivatives and evaluated them for antimicrobial activity, also conducting molecular docking studies to understand their interactions with biological targets . Additionally, the crystal structure of a related thiophene benzamide compound was determined, providing insights into the molecular interactions that stabilize its structure .

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives involves multiple steps, starting from basic building blocks such as cyano acetamide and dithiane-diol, followed by a series of condensation reactions . The synthesis route is carefully designed to introduce various functional groups that contribute to the biological activity of the final compounds. The synthesis process is typically characterized by spectral analysis, including IR, NMR, and Mass spectrometry, to confirm the structure of the intermediates and the final products .

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structure of these compounds, revealing the presence of hydrogen bonds and π-π interactions that contribute to the stability of the crystal structure . The unusual binding mode of a thiophene sulfonamide to the hinge region of cdk5 via a water molecule has also been reported, highlighting the importance of molecular structure in the interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of thiophene carboxamide derivatives is influenced by the presence of various functional groups. These compounds can undergo a range of chemical reactions, including condensation with phosphoro dichloridates and hydrolysis, to form more complex structures with potential biological activity . The specific reactivity patterns of these compounds can be exploited to design inhibitors or antimicrobial agents with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the practical application of these compounds as therapeutic agents. The characterization of these properties typically involves a combination of analytical techniques, including elemental analysis and spectral methods . Understanding these properties is crucial for the optimization of the compounds for better efficacy and safety profiles.

科学研究应用

1. 在药物设计和合成中的作用 哌啶是您提到的化合物的一部分,是药物设计中最重要的人工合成片段之一 . 它们在制药行业发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱 .

药理学应用

哌啶衍生物已被用于多种方式,作为抗癌、抗病毒、抗疟疾、抗菌、抗真菌、降压、镇痛、抗炎、抗阿尔茨海默病、抗精神病和/或抗凝剂 .

天然化合物中的存在

哌啶是胡椒科植物中的一种真正的生物碱 . 由于其抑制或抑制自由基的能力,它表现出强大的抗氧化作用 .

临床前研究

化合物“2-(4-((2-乙基哌啶-1-基)磺酰基)苯甲酰胺)噻吩-3-甲酰胺”,也称为 ETP-101,是一种新型的小分子药物候选药物,在临床前研究中对多种疾病的治疗显示出令人鼓舞的结果.

属性

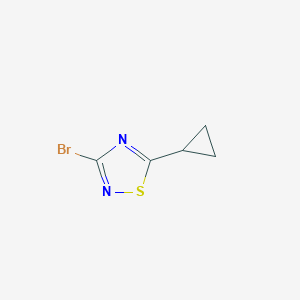

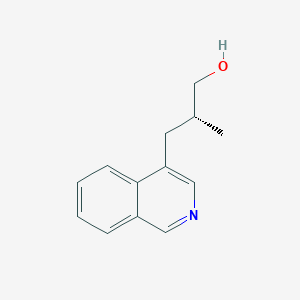

IUPAC Name |

2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-2-14-5-3-4-11-22(14)28(25,26)15-8-6-13(7-9-15)18(24)21-19-16(17(20)23)10-12-27-19/h6-10,12,14H,2-5,11H2,1H3,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHKYNDIEQITHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)

![Methyl 2-[[5-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2539044.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2539046.png)

![2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2539047.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2539048.png)